molecular formula C15H12F4N2O3 B2806987 N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034378-72-6

N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2806987
CAS RN: 2034378-72-6
M. Wt: 344.266
InChI Key: HWYJSIZAJXGRSE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carboxamide, a methoxy group, and a trifluoromethyl group attached to a phenyl ring. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The electronic properties of the molecule would be influenced by the electronegative fluorine atoms in the trifluoromethyl group and the lone pair of electrons on the nitrogen atom in the pyridine ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Several studies have reported on the synthesis and structural analysis of related compounds, which provide insights into the chemical properties and potential functionalities of this compound. For instance, the synthesis of analogues with specific substitutions has shown to affect enzyme potency and selectivity, as well as aqueous solubility, highlighting the importance of structural modifications in enhancing biological activity and pharmacokinetic profiles (Schroeder et al., 2009). Additionally, crystal structure analysis of carboxamide derivatives offers valuable information on molecular configurations and intermolecular interactions, which are crucial for understanding the compound's behavior in biological systems (Zhong et al., 2010).

Biological Activities and Applications

Research on related compounds has explored their potential biological activities, including inhibition of specific kinases and transcription factors, which could imply therapeutic applications in cancer, inflammation, and microbial infections. For example, studies have identified compounds as potent and selective inhibitors of the Met kinase superfamily, with implications for cancer treatment (Schroeder et al., 2009). Furthermore, derivatives have been investigated for their inhibitory effects on NF-kappaB and AP-1 transcription factors, suggesting potential anti-inflammatory and immunomodulatory properties (Palanki et al., 2000).

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N2O3/c1-21-7-9(12(24-2)6-13(21)22)14(23)20-8-3-4-11(16)10(5-8)15(17,18)19/h3-7H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYJSIZAJXGRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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